molecular formula C19H19N3O3S2 B2715159 N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide CAS No. 394235-68-8

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide

Cat. No.: B2715159
CAS No.: 394235-68-8
M. Wt: 401.5
InChI Key: QFXSMXAJYBZPGG-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2,5-dimethoxybenzohydrazide with carbon disulfide and an appropriate oxidizing agent under reflux conditions.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced by reacting the thiadiazole intermediate with phenylthiol in the presence of a base such as sodium hydride.

    Formation of the Propanamide Moiety: The final step involves the acylation of the thiadiazole-phenylsulfanyl intermediate with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole or phenyl derivatives.

Scientific Research Applications

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its activity.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
  • N-[5-(2,6-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
  • N-[5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide

Uniqueness

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is unique due to the presence of the 2,5-dimethoxyphenyl group, which may confer specific biological activities and properties not observed in similar compounds. The combination of the thiadiazole ring and the phenylsulfanyl group also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12(26-14-7-5-4-6-8-14)17(23)20-19-22-21-18(27-19)15-11-13(24-2)9-10-16(15)25-3/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXSMXAJYBZPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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